2,9-Dinitro-9-propyl-9h-fluorene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dinitro-9-propyl-9h-fluorene typically involves nitration of the fluorene derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The nitration process introduces nitro groups at specific positions on the fluorene ring .
Industrial Production Methods
it is likely that large-scale synthesis follows similar nitration procedures with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,9-Dinitro-9-propyl-9h-fluorene can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often used.
Major Products
Scientific Research Applications
2,9-Dinitro-9-propyl-9h-fluorene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,9-Dinitro-9-propyl-9h-fluorene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,9-Dinitro-9-propyl-9h-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both nitro and propyl groups at specific positions on the fluorene ring differentiates it from other similar compounds .
Properties
CAS No. |
66009-01-6 |
---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2,9-dinitro-9-propylfluorene |
InChI |
InChI=1S/C16H14N2O4/c1-2-9-16(18(21)22)14-6-4-3-5-12(14)13-8-7-11(17(19)20)10-15(13)16/h3-8,10H,2,9H2,1H3 |
InChI Key |
HBZNMTIZYWWENA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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